molecular formula C24H51N B072094 Trioctylamine CAS No. 1116-76-3

Trioctylamine

Cat. No. B072094
CAS RN: 1116-76-3
M. Wt: 353.7 g/mol
InChI Key: XTAZYLNFDRKIHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trioctylamine is synthesized through the amination of octanol with ammonia over a Ni–Cu catalyst supported on diatomite. The process achieves high conversion and selectivity towards trioctylamine, with the best results obtained using a Ni/Cu ratio of 1.25:1. This method emphasizes the importance of catalyst preparation, where the physical properties of the catalyst, such as particle size and surface area, play critical roles in the synthesis efficiency (Li et al., 2011).

Molecular Structure Analysis

The molecular structure of trioctylamine can be altered or studied under various conditions, such as its adsorption on surfaces like Au(111) under ultrahigh vacuum. This leads to thermally activated chemical reactions, showcasing trioctylamine's reactivity and interaction with metal surfaces (Weigelt et al., 2008).

Chemical Reactions and Properties

Trioctylamine's chemical reactivity includes its participation in catalytic processes and chemical reactions. For instance, its use in dynamic kinetic resolution processes highlights its ability to function in complex organic transformations, facilitating the production of desired enantiomers with high efficiency and selectivity (Lin & Tsai, 2000).

Physical Properties Analysis

The solubility of trioctylamine in supercritical carbon dioxide has been studied, revealing its significant solubility which increases with pressure up to certain thresholds, depending on temperature. This property is crucial for applications in supercritical fluid extraction and other processes where supercritical CO2 is used (Ghaziaskar & Kaboudvand, 2008).

Chemical Properties Analysis

The interfacial activity of trioctylamine in hydrocarbon/water systems with nonorganic electrolytes demonstrates its ability to effectively reduce interfacial tension, particularly in acidic conditions. This property is influenced by the amine's protonation state and is vital for its applications in extraction and separation technologies (Radzio & Prochaska, 2001).

Scientific Research Applications

1. Reactive Extraction of Butyric Acid

  • Summary of Application: Trioctylamine is used in the reactive extraction of butyric acid from an aqueous stream . This process is part of a new trend in the utilization of renewable feedstock, waste, and by-products for chemical production through a bio-based route using cheap and available biomass materials .
  • Methods of Application: The extraction process involves three parameters: initial butyric acid concentration, trioctylamine concentration, and temperature . A Box-Behnken design comprising of seventeen experimental runs was utilized in the reactive extraction study of butyric acid .
  • Results or Outcomes: The optimal conditions yielded were: temperature 301.829 K, initial butyric acid concentration 0.493 kmol/m³, trioctylamine composition 26.417%v/v with the following responses: distribution coefficient = 28.795 and extraction efficiency of 96.666% .

2. Extraction of Monocarboxylic Acids and Precious Metals

  • Summary of Application: Trioctylamine is used to extract monocarboxylic acids such as acetic acid, and also precious metals . This process contributes to the production of high-purity materials used in electronics, magnets, and catalysis .
  • Methods of Application: The extraction process involves the use of trioctylamine in various diluents at different concentrations . The loading of trioctylamine for a given carboxylic acid depends on the nature of the solute and its concentration .
  • Results or Outcomes: The apparent extraction equilibrium constants depend on the hydrophobicity and acidity of the carboxylic acid, as well as the specific basicity of trioctylamine .

3. Catalysis and Chemical Synthesis

  • Summary of Application: Trioctylamine’s catalytic potential extends to various chemical reactions, encompassing applications in both academia and industrial settings . Its versatile nature allows it to facilitate reactions that involve acid-base catalysis, reductive amination, and Michael addition, among others .
  • Methods of Application: The specific method of application depends on the reaction being catalyzed. For example, in acid-base catalysis, trioctylamine can act as a base to accept a proton and facilitate the reaction .
  • Results or Outcomes: The outcomes of these reactions vary widely depending on the specific reaction. In particular, trioctylamine’s role as a catalyst in the synthesis of pharmaceutical intermediates underscores its importance in drug development and manufacturing .

4. Surfactant and Emulsifier in Polymer Industry

  • Summary of Application: The amphiphilic nature of trioctylamine, stemming from its hydrophobic alkyl chain and hydrophilic amine group, qualifies it as an excellent candidate for use as a surfactant and emulsifier .
  • Methods of Application: In the polymer industry, it contributes to the formation of stable emulsions and microemulsions, aiding in the production of polymer dispersions, latexes, and coatings .
  • Results or Outcomes: This enhances the quality and performance of a wide range of polymer-based materials .

5. Corrosion Inhibition and Lubricant Additive

  • Summary of Application: Trioctylamine’s application portfolio extends to corrosion inhibition and lubrication enhancement .
  • Methods of Application: Its ability to adsorb onto metal surfaces forms a protective layer that mitigates corrosion by preventing the interaction between metals and corrosive agents . Furthermore, trioctylamine’s incorporation into lubricants improves lubrication efficiency .
  • Results or Outcomes: This reduces friction and wear in mechanical systems .

6. Mineral Extraction Reagent and Extractant for Nuclear Reprocessing

  • Summary of Application: Trioctylamine production can be used as a mineral extraction reagent, an extractant for nuclear reprocessing .
  • Methods of Application: The specific method of application depends on the mineral being extracted or the nuclear reprocessing procedure .
  • Results or Outcomes: The outcomes of these applications contribute to the efficiency and effectiveness of mineral extraction and nuclear reprocessing .

7. Synthesis of Trioctylamine

  • Summary of Application: Trioctylamine can be synthesized by the amination of octanol and ammonia under atmospheric pressure over a Ni–Cu catalyst supported on diatomite .
  • Methods of Application: The key factor for the synthesis is the preparation of a catalyst with high activity and selectivity . The activity and selectivity can be adjusted by varying the Ni to Cu ratios .
  • Results or Outcomes: For the catalyst with a Ni/Cu ratio of 1.25:1, the conversion of octanol and the selectivity of trioctylamine reached 100 and 97.3%, respectively, at 5 h .

8. Potato Defoliant

  • Summary of Application: A formulation containing metoxuron mixed with an emulsion containing trioctylamine 50%, atlox 4851 B 15%, and isopropanol 35% was active as a potato defoliant .
  • Methods of Application: The specific method of application depends on the potato defoliation procedure .
  • Results or Outcomes: The outcomes of these applications contribute to the efficiency and effectiveness of potato defoliation .

Safety And Hazards

Trioctylamine can cause skin irritation, serious eye irritation, and respiratory irritation . It can damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Trioctylamine has been used in the reactive extraction of malic acid from aqueous streams . This technique could pave the way for the reactive separation process design for recovery of carboxylic acids from dilute aqueous waste streams as well as a fermentation broth . This suggests that Trioctylamine could have potential future applications in the field of waste management and resource recovery.

properties

IUPAC Name

N,N-dioctyloctan-1-amine
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InChI

InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
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InChI Key

XTAZYLNFDRKIHJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCCCCCCC
Source PubChem
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Molecular Formula

C24H51N
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DSSTOX Substance ID

DTXSID3047635
Record name Trioctylamine
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Molecular Weight

353.7 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
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Solubility

In water, 0.050 mg/l @ 25 °C
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Vapor Pressure

0.0000549 [mmHg]
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Product Name

Trioctylamine

CAS RN

1116-76-3
Record name Trioctylamine
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Melting Point

-34.6 °C
Record name TRI-N-OCTYLAMINE
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Synthesis routes and methods

Procedure details

Reacting n-octanol with ammonia in a molar ratio of 7:1 under the same reaction conditions gave tri-n-octylamine in a yield of over 95 mol%. The 2.5% by weight of di-n-octylamine formed at the same time were separated quantitatively from the reaction product, added to fresh feed and alkylated with octanol. The resulting reaction mixture likewise contained the secondary amine in amount of about 2% by weight, so that in the steady state where the secondary amine formed is being returned again and again the reaction to the tertiary amine was virtually quantitative.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,000
Citations
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1996 - ACS Publications
The results of a study aimed at improvement of the group-contribution methodology for estimation of thermodynamic properties of organic substances are reported. Specific weaknesses …
Number of citations: 129 pubs.acs.org
A Chagnes, C Fosse, B Courtaud, J Thiry, G Cote - Hydrometallurgy, 2011 - Elsevier
The chemical degradation of the mixture of trioctylamine (extractant) and 1-tridecanol (phase modifier) in n-dodecane in contact with acidic aqueous sulfate solutions containing …
Number of citations: 24 www.sciencedirect.com
W Qin, Z Li, Y Dai - Industrial & engineering chemistry research, 2003 - ACS Publications
… Similarly, the results obtained in this work (Figure 2) show that stronger acids provide larger loadings of trioctylamine than weaker acids, with the order being trichloroacetic acid > …
Number of citations: 98 pubs.acs.org
YS Aşçi, I Inci - Journal of Industrial and Engineering Chemistry, 2012 - Elsevier
Extraction of itaconic acid has been investigated from aqueous solutions by six kind of different solutions of trioctylamine (TOA)–tridodecylamine (TDA) mixtures. Solvents have selected …
Number of citations: 28 www.sciencedirect.com
DE Hughes, DH Williamson - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… trioctylamine To recover the valuable trioctylamine, the chloroforn phase containing the trioctylamine … could be removed with little loss of trioctylamine. The washed chloroform solution of …
Number of citations: 25 www.ncbi.nlm.nih.gov
D Datta, YS Aşçı, AF Tuyun - Journal of Chemical & …, 2015 - ACS Publications
Extraction of citric acid (0.595 mol·kg –1 ) from aqueous solutions has been investigated by using binary extractant system comprising of trioctylamine (TOA) + tridodecylamine (TDA) at …
Number of citations: 14 pubs.acs.org
ME Marti, T Gurkan, LK Doraiswamy - Industrial & engineering …, 2011 - ACS Publications
Interest in pyruvic acid has been growing due to the increase in its potential areas of use and its importance in metabolic reactions. These reasons along with the limitations on recovery …
Number of citations: 74 pubs.acs.org
HS Ghaziaskar, M Kaboudvand - The Journal of Supercritical Fluids, 2008 - Elsevier
Using a continuous flow apparatus, the solubility of trioctylamine (TOA) in supercritical CO 2 (scCO 2 ), have been measured at temperatures of 308.15, 313.15, 318.15, 328.15, and …
Number of citations: 35 www.sciencedirect.com
RA Kumbasar - Separation and Purification Technology, 2008 - Elsevier
Chromium compounds have received considerable attention because of used extensively in such industrial applications as electroplating, tanning of leather goods, steelmaking, and …
Number of citations: 113 www.sciencedirect.com
DH Liem - Acta. Chem. Scand, 1972 - actachemscand.org
HDEHP. The distribution data have been computer-analyzed using the DISTR-program, 1 a version of the LETAGROP program for distribution data, and the formation of the following …
Number of citations: 45 actachemscand.org

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